Elevated Lipophilicity (XLogP3) vs. Unsubstituted and N3-Methyl Quinazoline-2,4-diones
The target compound carries a 4-phenylbutan-2-yl group at N3, yielding a computed XLogP3 of 3.4 [1]. This value is substantially higher than that of the unsubstituted parent quinazoline-2,4(1H,3H)-dione (XLogP3 ≈ 0.8) and the N3-methyl analog (XLogP3 ≈ 1.2) [2]. The increased lipophilicity places the compound within the optimal range for passive blood–brain barrier penetration (typically XLogP 2–4), distinguishing it from more polar in-class compounds that are largely restricted to peripheral targets.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | Quinazoline-2,4(1H,3H)-dione (unsubstituted parent): XLogP3 ≈ 0.8; 3-methylquinazoline-2,4(1H,3H)-dione: XLogP3 ≈ 1.2 (computed values from PubChem) |
| Quantified Difference | ΔXLogP3 ≈ 2.6 vs. parent; ΔXLogP3 ≈ 2.2 vs. N3-methyl analog |
| Conditions | XLogP3 computed by PubChem 2.1 (2021.05.07 release) and comparator PubChem entries |
Why This Matters
A compound with XLogP3 of 3.4 is significantly more likely to cross the blood–brain barrier than its more polar in-class congeners, making it a preferred choice for CNS-targeted screening campaigns.
- [1] PubChem Compound Summary for CID 56771712, 3-(4-Phenylbutan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione. National Center for Biotechnology Information. Accessed 2026-04-28. View Source
- [2] PubChem Compound Summary for CID 8496 (quinazoline-2,4(1H,3H)-dione) and CID 688842 (3-methylquinazoline-2,4(1H,3H)-dione). National Center for Biotechnology Information. Accessed 2026-04-28. View Source
